N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3] cycloaddition between a nitrile and an azide.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions, where a methoxy group replaces a leaving group on the aromatic ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure safety and efficiency, especially when handling hazardous reagents like hydrazoic acid .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) for azide substitution reactions.
Major Products
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its tetrazole ring, which can mimic carboxylic acids and enhance drug stability and bioavailability.
Material Science: Tetrazole derivatives are used in the development of high-energy materials, such as propellants and explosives.
Agriculture: Tetrazole compounds are used as plant growth regulators, herbicides, and fungicides.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The tetrazole ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes.
Receptor Binding: The compound can bind to receptors through hydrogen bonding, π-stacking interactions, and electrostatic interactions.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide can be compared with other tetrazole derivatives:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Pentylenetetrazole: Used in models for anxiety and epilepsy.
Tetrazole-based Explosives: Used in the development of high-energy materials.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy group, tetrazole ring, and amide bond, which provides a unique set of chemical and biological properties .
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H15N5O2/c1-8(2)12(18)14-9-4-5-11(19-3)10(6-9)17-7-13-15-16-17/h4-8H,1-3H3,(H,14,18) |
InChI Key |
DOZGAUHCRZICML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Origin of Product |
United States |
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